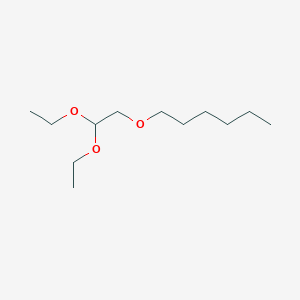
1-(2,2-Diethoxyethoxy)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethoxy)hexane, also known as DEEH, is a chemical compound that has gained attention in scientific research due to its unique properties. DEEH is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a solvent in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethoxy)hexane is not fully understood, but it is believed to act as a nonpolar solvent that can dissolve lipophilic compounds. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants, which suggests that it can disrupt the cell membrane and extract lipophilic compounds from the plant cells.
Efectos Bioquímicos Y Fisiológicos
1-(2,2-Diethoxyethoxy)hexane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to cause significant adverse effects in humans or animals. 1-(2,2-Diethoxyethoxy)hexane has been used as a solvent in various in vitro and in vivo studies, and no significant adverse effects have been reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent for lab experiments. It is a nonpolar solvent that can dissolve lipophilic compounds, which makes it useful for the extraction of natural products. 1-(2,2-Diethoxyethoxy)hexane is also a relatively low toxicity solvent, which makes it safer to use in lab experiments compared to other solvents. However, 1-(2,2-Diethoxyethoxy)hexane has some limitations as a solvent. It is not a polar solvent, which means that it may not be effective for the extraction of polar compounds. 1-(2,2-Diethoxyethoxy)hexane also has a high boiling point, which may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,2-Diethoxyethoxy)hexane. One area of research could be to investigate the mechanism of action of 1-(2,2-Diethoxyethoxy)hexane and how it interacts with lipophilic compounds. Another area of research could be to explore the potential use of 1-(2,2-Diethoxyethoxy)hexane as a solvent for the extraction of natural products from plants. Additionally, research could be conducted to develop new methods for the synthesis of 1-(2,2-Diethoxyethoxy)hexane that are more efficient and cost-effective. Finally, further studies could be conducted to investigate the potential use of 1-(2,2-Diethoxyethoxy)hexane in various industrial applications, such as the production of polymers and surfactants.
Conclusion
In conclusion, 1-(2,2-Diethoxyethoxy)hexane is a chemical compound that has gained attention in scientific research due to its unique properties as a solvent. It has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. 1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent, including its ability to dissolve lipophilic compounds and its low toxicity. However, it also has some limitations, such as its inability to dissolve polar compounds and its high boiling point. Future research on 1-(2,2-Diethoxyethoxy)hexane could focus on investigating its mechanism of action, exploring its potential use in the extraction of natural products, developing more efficient synthesis methods, and investigating its potential use in various industrial applications.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethoxy)hexane has been used in various scientific research applications, including as a solvent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the preparation of polymers and in the production of surfactants. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants and has been used in the isolation of bioactive compounds.
Propiedades
Número CAS |
18266-50-7 |
|---|---|
Nombre del producto |
1-(2,2-Diethoxyethoxy)hexane |
Fórmula molecular |
C12H26O3 |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethoxy)hexane |
InChI |
InChI=1S/C12H26O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h12H,4-11H2,1-3H3 |
Clave InChI |
JZUZJJCWIKMTAO-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(OCC)OCC |
SMILES canónico |
CCCCCCOCC(OCC)OCC |
Otros números CAS |
18266-50-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

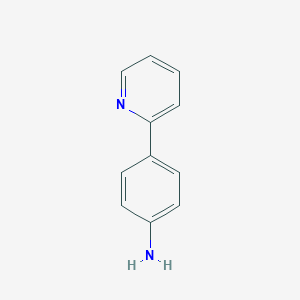
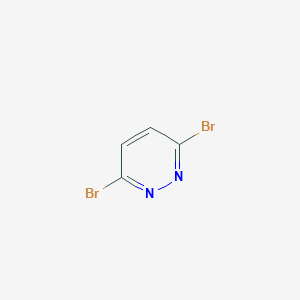
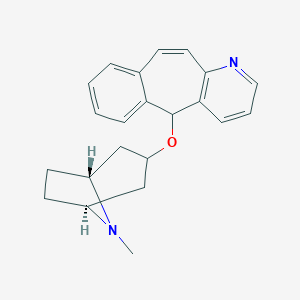
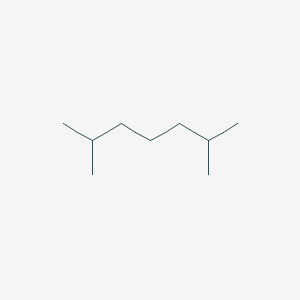
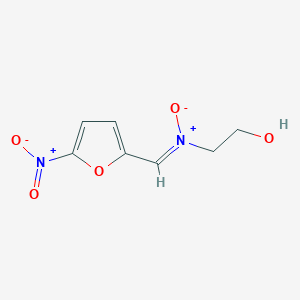
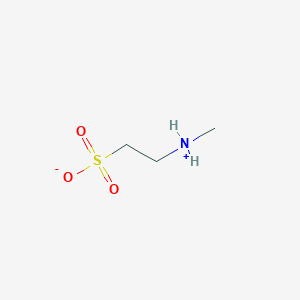
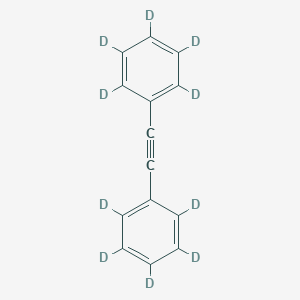
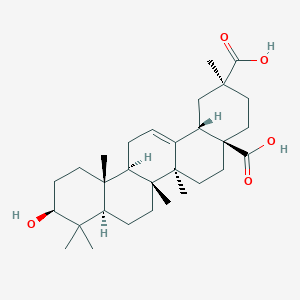
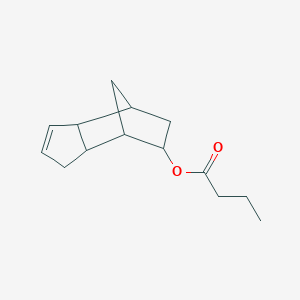
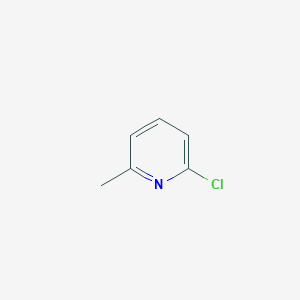
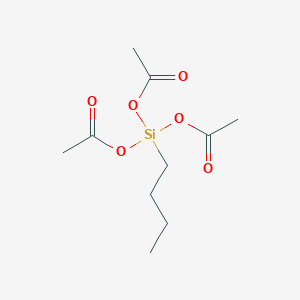
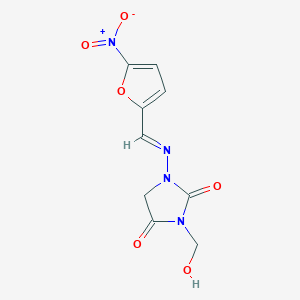
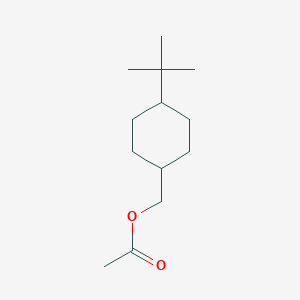
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)